5-Methoxy-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride
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Overview
Description
5-Methoxy-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride is a chemical compound belonging to the benzoxazine family.
Mechanism of Action
Target of Action
Similar compounds, such as benzoxazines, have been found to inhibit human topoisomerase i , a crucial enzyme involved in DNA replication and transcription .
Mode of Action
It’s worth noting that benzoxazines, a class of compounds to which this compound belongs, have been shown to inhibit human topoisomerase i . This inhibition could potentially prevent the enzyme-substrate binding, thereby affecting the DNA replication and transcription processes .
Result of Action
As a potential inhibitor of human topoisomerase i , it may interfere with DNA replication and transcription, leading to the inhibition of cell growth and proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminophenol with formaldehyde and methanol, followed by cyclization to form the benzoxazine ring . The reaction is often carried out under acidic or basic conditions to facilitate the cyclization process.
Industrial Production Methods
Industrial production of benzoxazines, including this compound, may involve solvent-free microwave irradiation techniques. This method is advantageous due to its rapid reaction times, high yields, and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxazine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo-derivatives, while substitution reactions can introduce various functional groups into the benzoxazine ring .
Scientific Research Applications
5-Methoxy-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,3-benzoxazines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
2-Hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one: Known for its catalytic inhibitory activity against DNA topoisomerase I.
Ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate: Exhibits strong potential as a topoisomerase poison.
Properties
IUPAC Name |
5-methoxy-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-11-7-3-2-4-8-9(7)10-5-6-12-8;/h2-4,10H,5-6H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMQJFBAZBTGJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NCCO2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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